4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol
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Overview
Description
. Aromatase is an enzyme that plays a crucial role in the biosynthesis of estrogens by converting androgens into estrogens. Org30958 has been extensively studied for its ability to inhibit aromatase activity, making it a valuable compound in the field of endocrinology and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Org30958 involves the modification of the androstane skeleton. One of the key steps in its synthesis is the introduction of the ethyldithio group at the 19th position of the androstane ring. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with androst-4-ene-3,17-dione as the starting material.
Introduction of Ethyldithio Group: The ethyldithio group is introduced at the 19th position through a series of reactions involving thiolation and oxidation.
Purification: The final product is purified using chromatographic techniques to obtain Org30958 with high purity.
Industrial Production Methods
Industrial production of Org30958 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Org30958 undergoes various chemical reactions, including:
Oxidation: Org30958 can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction of Org30958 can lead to the formation of dihydro derivatives.
Substitution: Org30958 can undergo substitution reactions at the ethyldithio group, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, each with distinct biological activities .
Scientific Research Applications
Org30958 has a wide range of scientific research applications:
Chemistry: Org30958 is used as a tool compound to study the mechanism of aromatase inhibition and to develop new aromatase inhibitors.
Biology: It is used in biological studies to understand the role of aromatase in various physiological processes, including reproduction and development.
Medicine: Org30958 has potential therapeutic applications in the treatment of estrogen-dependent cancers, such as breast cancer, by inhibiting estrogen production.
Industry: In the pharmaceutical industry, Org30958 is used in the development of new drugs targeting aromatase
Mechanism of Action
Org30958 exerts its effects by inhibiting the activity of aromatase, an enzyme responsible for the conversion of androgens to estrogens. The inhibition occurs through the binding of Org30958 to the active site of aromatase, preventing the enzyme from catalyzing the conversion reaction. This leads to a decrease in estrogen levels, which is beneficial in conditions where estrogen plays a pathogenic role, such as in certain cancers .
Comparison with Similar Compounds
Similar Compounds
Aminoglutethimide: Another aromatase inhibitor used in the treatment of breast cancer.
Fadrozole: A nonsteroidal aromatase inhibitor with potential antineoplastic activity.
Anastrozole: A potent and highly selective aromatase inhibitor used in the treatment of estrogen-dependent cancers
Uniqueness of Org30958
Org30958 is unique due to its specific structural modifications, such as the ethyldithio group at the 19th position, which enhances its potency and selectivity as an aromatase inhibitor. Additionally, Org30958 has been shown to have minimal androgenic, estrogenic, and anti-estrogenic activities, making it a safer option for therapeutic use .
Properties
CAS No. |
179899-83-3 |
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Molecular Formula |
C9H12FNO3 |
Molecular Weight |
201.19 g/mol |
IUPAC Name |
4-[(1R,2S)-2-amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-4(11)8(13)5-2-3-6(12)9(14)7(5)10/h2-4,8,12-14H,11H2,1H3/t4-,8-/m0/s1 |
InChI Key |
ZJWAKMGUZLRTNE-NVNXEXLPSA-N |
SMILES |
CC(C(C1=C(C(=C(C=C1)O)O)F)O)N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C(=C(C=C1)O)O)F)O)N |
Canonical SMILES |
CC(C(C1=C(C(=C(C=C1)O)O)F)O)N |
Synonyms |
1,2-Benzenediol, 4-(2-amino-1-hydroxypropyl)-3-fluoro-, [R-(R*,S*)]- (9CI) |
Origin of Product |
United States |
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